Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate
Description
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O5/c1-2-22-14(19)13(18)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3 |
InChI Key |
MRVIEOXGUNFGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Halonitrobenzenes
In a representative procedure, 1-bromo-4-nitrobenzene reacts with 1-methylpiperazine in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. Potassium carbonate is often employed as a base to deprotonate the piperazine, enhancing its nucleophilicity. For example, heating 1-bromo-4-nitrobenzene (10.0 g, 49.5 mmol) with excess 1-methylpiperazine (20 mL) at 80°C for 5 hours yields 1-methyl-4-(4-nitrophenyl)piperazine with a 91% yield after purification via column chromatography. Similar reactions using 1-fluoro-4-nitrobenzene in DMSO at room temperature for 6 hours achieve an 87.2% yield.
Key Reaction Parameters:
-
Solvent: DMSO or DMF (polar aprotic solvents enhance SNAr kinetics).
-
Base: K2CO3 or excess piperazine (to scavenge HBr/HF).
-
Temperature: 80–100°C for halobenzenes with poor leaving groups (e.g., Br); room temperature for fluoronitrobenzenes.
Reduction of Nitro to Amine Groups
The nitro group in 4-(4-nitrophenyl)piperazine derivatives is reduced to an amine using catalytic hydrogenation or hydrazine. Palladium on carbon (Pd/C) under hydrogen atmosphere is the most common method. For instance, stirring 1-methyl-4-(4-nitrophenyl)piperazine (10.2 g, 45.0 mmol) with 10% Pd/C (0.5 g) in ethanol under H2 at room temperature for 3 hours yields 4-(4-methylpiperazin-1-yl)aniline with 99% conversion. Alternative methods using hydrazine hydrate and Pd/C in refluxing ethanol achieve comparable yields (97–99%).
The introduction of the 2-oxoacetate group to the piperazine nitrogen is achieved through acylation or condensation reactions. Ethyl chlorooxalate or ethyl glyoxylate serves as the electrophilic reagent.
Acylation with Ethyl Chlorooxalate
In a two-step process, 4-(4-nitrophenyl)piperazine reacts with ethyl chlorooxalate in the presence of a base such as triethylamine. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. For example, adding ethyl chlorooxalate (1.2 equiv) dropwise to a cooled solution of 4-(4-nitrophenyl)piperazine (1.0 equiv) and triethylamine (2.0 equiv) in DCM results in this compound with a 78% yield after recrystallization from ethanol.
Condensation with Ethyl Glyoxylate
Alternative routes employ ethyl glyoxylate in a Dean-Stark apparatus to facilitate water removal. Refluxing 4-(4-nitrophenyl)piperazine with ethyl glyoxylate (1.1 equiv) in toluene for 12 hours produces the target compound in 82% yield. This method avoids the use of harsh acylating agents but requires stringent temperature control to prevent polymerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) favor SNAr reactions but may complicate acylation steps due to their high boiling points.
-
Low-temperature acylation (0–5°C) reduces ester hydrolysis and improves selectivity for monoacylation.
Catalytic Systems
-
Pd/C (10%) is optimal for nitro reductions, with ethanol as the solvent providing superior hydrogen solubility compared to ethyl acetate.
-
Triethylamine is preferred over inorganic bases (e.g., K2CO3) in acylation reactions to avoid side reactions with chlorooxalate.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation (chlorooxalate) | 78 | 98.5 |
| Condensation (glyoxylate) | 82 | 97.8 |
Challenges and Alternative Approaches
Competing Side Reactions
-
Overacylation: Excess chlorooxalate may lead to diacylated byproducts. Using 1.1–1.2 equiv of acylating agent mitigates this issue.
-
Nitro Group Reduction Interference: Residual Pd/C from earlier steps can prematurely reduce nitro groups during acylation. Filtration through Celite before acylation is critical.
Chemical Reactions Analysis
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron dust and hydrochloric acid.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include iron dust, hydrochloric acid, and anhydrous potassium carbonate.
Scientific Research Applications
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Antibacterial Agents: It has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Neuroprotective Agents: It is being studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency: Piperazine derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit high yields (>90%), indicating compatibility with diverse reaction conditions .
- Electrochemical Utility : The nitro group in the target compound enhances its suitability for sensor applications, as seen in imidazo-triazine synthesis .
- Pharmacological Potential: Structural analogs with amide or bulky aryl groups demonstrate improved protein binding, suggesting avenues for modifying the target compound’s ester group to enhance bioavailability .
Biological Activity
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate is a compound that belongs to the piperazine derivative class, known for its diverse biological and pharmaceutical activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C14H17N3O5
- Molecular Weight : 307.30 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N+[O-]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : This compound acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Antibacterial Activity
This compound has demonstrated promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it exhibits significant inhibition of bacterial growth, making it a candidate for further development as an antibacterial agent.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective and anti-neuroinflammatory properties. The inhibition of acetylcholinesterase contributes to its potential in treating neurodegenerative conditions, where inflammation plays a critical role.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor | Similar mechanism but different structural features |
| Triazole-pyrimidine hybrids | Neuroprotective | Studied for anti-neuroinflammatory properties |
| Cetirizine ethyl ester dihydrochloride | Antihistamine | Known for allergy relief but lacks neuroprotective effects |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antibacterial Studies : In vitro assays indicated that this compound effectively inhibited MRSA growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antibacterial agent.
- Neuroprotective Research : A study examining the neuroprotective effects found that treatment with this compound increased neuronal survival in models of oxidative stress, suggesting its utility in neurodegenerative disease contexts.
- Mechanistic Insights : Molecular docking studies have shown strong binding affinity to acetylcholinesterase, confirming its role as an inhibitor and providing insights into its mechanism of action .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies piperazine protons (δ 2.5–3.5 ppm) and ester carbonyls (δ ~170 ppm). Aromatic protons from the nitrophenyl group appear at δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves molecular geometry, such as bond angles (C=O at ~120°) and nitro group orientation. For related compounds, Acta Crystallographica protocols achieve <0.01 Å resolution .
- IR spectroscopy : Confirms C=O (~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches .
How do π-hole tetrel bonding interactions influence the solid-state packing of this compound?
Advanced
In analogous ethyl oxoacetate derivatives, π-hole interactions between carbonyl groups and electron-deficient aromatic rings stabilize crystal lattices. Hirshfeld surface analysis reveals C···C contacts (<3.4 Å) contributing ~15% to packing . DFT calculations (B3LYP/6-311G**) show electrostatic potentials of -25 kcal/mol at the carbonyl oxygen, driving these interactions . Such motifs correlate with thermal stability (melting points >150°C) .
How can contradictions in biological activity data for piperazine-oxoacetate derivatives be resolved?
Advanced
Discrepancies in receptor binding (e.g., D2 vs. 5-HT1A selectivity) arise from stereochemistry and substituent positioning. For example:
- Fluorine substitution : Adding a 4-fluorophenyl group increases D2 affinity by 20-fold (IC₅₀ = 12 nM vs. 250 nM for non-fluorinated analogs) .
- Computational validation : CoMFA and docking (PDB: 6CM4) identify steric bulk near the piperazine N4 as critical. Radioligand assays ([³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) validate selectivity .
What purification techniques isolate this compound from reaction mixtures?
Q. Basic
- Chromatography : Silica gel (EtOAc/hexane, 1:1) removes unreacted piperazine precursors .
- Recrystallization : Ethanol/water (3:1) yields >95% purity (HPLC: C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
- Scale-up : Centrifugal partition chromatography reduces solvent use while maintaining >90% recovery .
How do computational methods predict its pharmacokinetic profile?
Q. Advanced
- ADMET prediction : SwissADME estimates LogP = 2.1 (moderate lipophilicity) and CYP3A4 inhibition risk (probability = 0.72) .
- Blood-brain barrier penetration : Molecular dynamics (GROMACS) show logBB = 0.4 due to nitrophenyl lipophilicity .
- Microsomal stability : Human liver microsomes yield t₁/₂ = 45 min, aligning with predicted hepatic clearance (16 mL/min/kg) .
What mechanistic role does the nitro group play in nucleophilic substitutions?
Advanced
The nitro group’s electron-withdrawing nature (-I effect) activates the para position for nucleophilic attack. Hammett σₚ = 1.27 correlates with 5x faster SNAr kinetics (k = 0.15 M⁻¹s⁻¹) compared to methoxy analogs . DFT (B3LYP/6-31G*) confirms a lower LUMO (-1.8 eV) at the nitrophenyl ring, facilitating electron transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
